molecular formula C8H3Cl2F B6196410 1,4-dichloro-2-ethynyl-5-fluorobenzene CAS No. 2680528-02-1

1,4-dichloro-2-ethynyl-5-fluorobenzene

Cat. No.: B6196410
CAS No.: 2680528-02-1
M. Wt: 189
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Description

1,4-Dichloro-2-ethynyl-5-fluorobenzene is a fluorinated and chlorinated benzene derivative featuring a reactive ethynyl group, making it a valuable building block in organic synthesis and medicinal chemistry. Its molecular formula is C~8~H~3~Cl~2~F, with a molecular weight of 189.01 g/mol, consistent with similar dichloro-ethynyl-fluorobenzene isomers . The compound's primary research value lies in its application as a key intermediate in Suzuki couplings, Sonogashira cross-couplings, and other metal-catalyzed reactions to construct complex biaryl and conjugated systems. The presence of halogens (Cl, F) offers distinct sites for selective substitution, while the terminal alkyne allows for linear extension of the molecular framework or cyclization reactions. This makes it particularly useful for developing potential pharmaceutical candidates, agrochemicals, and organic materials such as polymers and liquid crystals. Researchers in drug discovery utilize this scaffold to create molecules for screening against various biological targets. The specific arrangement of halogens can influence the compound's mechanism of action by modulating its electronic properties, lipophilicity, and binding affinity to proteins or enzymes. As a specialty chemical, it must be handled with care; refer to the material safety data sheet (MSDS) for detailed hazard and handling information. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2680528-02-1

Molecular Formula

C8H3Cl2F

Molecular Weight

189

Purity

95

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 1,4 Dichloro 2 Ethynyl 5 Fluorobenzene

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a versatile functional group known to participate in a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The ethynyl group on 1,4-dichloro-2-ethynyl-5-fluorobenzene would be expected to readily undergo [3+2] cycloaddition reactions. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would involve treating the compound with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. The reaction is known for its high efficiency, regioselectivity (forming the 1,4-disubstituted isomer), and tolerance of a wide range of functional groups. However, no specific examples of this reaction with this compound have been documented.

Hydration and Hydroamination Reactions

Terminal alkynes can undergo hydration (addition of water) in the presence of acid and a metal catalyst (historically mercury(II), but more modern methods use gold or platinum). For a terminal alkyne like that in this compound, this reaction would be expected to follow Markovnikov's rule to yield a methyl ketone derivative.

Similarly, hydroamination (the addition of an N-H bond across the alkyne) can be catalyzed by various transition metals to produce enamines or imines, which can then be hydrolyzed to ketones. The specific conditions and catalyst systems would determine the efficiency and outcome of such a reaction on this substrate, but no studies have been reported.

Polymerization and Oligomerization via Alkyne Linkages

Phenylacetylenes are known to undergo polymerization through their alkyne moieties, catalyzed by various transition metal complexes (e.g., rhodium, palladium). This process would lead to the formation of a conjugated polymer with a polyacetylene backbone.

Thermal Polymerization Mechanisms (e.g., Bergman Cyclization)

While the ethynyl group itself can polymerize, it is also a key component for thermal polymerization mechanisms when in proximity to another alkyne, such as in enediyne systems. The Bergman cyclization is a well-known thermal reaction of enediynes that produces a highly reactive p-benzyne diradical, which can then initiate polymerization. For a molecule like this compound, dimerization or oligomerization would be a prerequisite to bring two alkyne groups into the necessary proximity for such a cyclization to occur as part of a polymerization mechanism. There is no evidence in the literature of this specific compound being used in such polymerization studies.

Polymer Structure and Network Formation

The polymerization of this compound would likely result in a highly cross-linked, rigid polymer network due to the multifunctional nature of the monomer (one alkyne and three halide sites). The properties of such a polymer, including its thermal stability, conductivity, and porosity, would be influenced by the specific polymerization method used. However, the synthesis and characterization of a polymer derived from this specific monomer have not been described.

Reactivity of the Aryl Halide Moieties (Chlorine and Fluorine)

The carbon-halogen bonds on the benzene (B151609) ring are generally strong and less reactive than in alkyl halides. Their reactivity towards nucleophilic substitution is highly dependent on the reaction conditions and the presence of activating or deactivating groups on the ring. The ethynyl group is an electron-withdrawing group, which would activate the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.

In this compound, the chlorine atoms and the fluorine atom could potentially be displaced by strong nucleophiles under forcing conditions (high temperature and pressure) or if further activated by additional electron-withdrawing groups. The relative reactivity of the halogens in nucleophilic aromatic substitution is typically F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. However, no specific studies on the substitution reactivity of the aryl halide moieties of this compound are available.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is distinct from electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. googleapis.commdpi.com

The reactivity of this compound in SNAr reactions is dictated by the electronic properties of its substituents. The molecule contains three halogen atoms (two chlorine, one fluorine) and an ethynyl group. Halogens are inductively electron-withdrawing but weakly resonance-donating. The ethynyl group is weakly electron-withdrawing. For an SNAr reaction to occur, the nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the departure of a leaving group. mdpi.com

Expected Reactivity and Regioselectivity: The positions on the benzene ring are activated towards nucleophilic attack by the collective electron-withdrawing effects of the substituents. The most likely sites for substitution would be the carbon atoms bearing the chlorine atoms, as chloride is a better leaving group than fluoride (B91410) under many SNAr conditions.

Activation: The fluorine atom, being the most electronegative, along with the two chlorine atoms, will significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. However, the leaving group's ability to depart is also crucial. While fluoride is a poor leaving group in SN1/SN2 reactions, it can be an effective leaving group in SNAr, sometimes even better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack step. nih.gov

Predicted Outcome: A nucleophile would preferentially attack the positions ortho or para to the most activating groups. In this molecule, the C1-Cl and C4-Cl are the potential leaving groups. The fluorine at C5 and the ethynyl group at C2 provide activation. A substitution reaction would likely favor the displacement of one of the chlorine atoms. The precise regioselectivity (i.e., whether the C1 or C4 chlorine is replaced) would depend on the specific nucleophile and reaction conditions, influenced by the subtle interplay of steric and electronic effects. For instance, studies on 4,6-dichloro-5-nitrobenzofuroxan show that only the chlorine at C4 is substituted by nitrogen nucleophiles due to the electronic influence of the fused ring system. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl and C-F bonds in this compound would be central to its utility in these transformations.

General Principles:

Oxidative Addition: The catalytic cycle for most cross-coupling reactions (like Suzuki, Heck, and Negishi) begins with the oxidative addition of the organohalide to a low-valent transition metal catalyst, typically palladium(0) or nickel(0). google.comgoogle.com

Bond Reactivity: The ease of oxidative addition generally follows the trend C-I > C-Br > C-Cl >> C-F. The carbon-fluorine bond is typically the strongest and least reactive, often remaining intact while C-Cl bonds react. mdpi.com

Predicted Reactivity in Specific Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. researchgate.net It is expected that this compound would react selectively at one of the C-Cl bonds when treated with a boronic acid or ester in the presence of a palladium catalyst and a base. The C-F bond would almost certainly remain unreacted under standard Suzuki conditions. mdpi.com Achieving mono- or di-substitution would be a question of controlling stoichiometry and reaction conditions. Studies on dichloro-heteroaromatics have shown that sequential or selective coupling is feasible. researchgate.net

Heck-Mizoroki Reaction: This reaction forms a substituted alkene by coupling an organohalide with an alkene. google.comnih.gov Similar to the Suzuki coupling, the reaction would be predicted to occur at a C-Cl bond. The ethynyl group itself could potentially participate in or be sensitive to Heck conditions, but the primary reaction would involve the aryl chloride portions of the molecule. The choice of catalyst and ligands would be critical to prevent side reactions involving the alkyne.

Negishi Coupling: The Negishi reaction couples an organohalide with an organozinc reagent. This reaction is known for its high functional group tolerance. Again, selective coupling at one or both C-Cl positions is the anticipated outcome. The C-F bond would be preserved. The use of specific ligands can influence the stereochemical outcome and chemoselectivity of Negishi couplings.

The following table summarizes the predicted reactivity for cross-coupling reactions.

Reaction Type Coupling Partner Predicted Reactive Site(s) Notes
Suzuki-MiyauraOrganoboronic acid/esterC1-Cl and/or C4-ClThe C-F bond is expected to be inert. Selective mono-arylation should be possible.
Heck-MizorokiAlkeneC1-Cl and/or C4-ClThe ethynyl group may require protection or careful selection of reaction conditions.
NegishiOrganozinc reagentC1-Cl and/or C4-ClHigh functional group tolerance suggests the ethynyl and fluoro groups would be compatible.

Halogen-Metal Exchange Reactions and Subsequent Reactivity

Halogen-metal exchange is a fundamental reaction for preparing organometallic reagents, most commonly organolithium or Grignard reagents, from organic halides. uni.lu

General Principles:

Reactivity Trend: The rate of halogen-metal exchange typically follows the trend I > Br > Cl. uni.lu Reactions involving aryl chlorides often require more forcing conditions or specific reagents compared to bromides or iodides. Aryl fluorides are generally unreactive in standard halogen-metal exchange reactions. uni.lu

Reagents: The reaction is commonly performed using alkyllithium reagents (like n-BuLi or t-BuLi) or magnesium metal (for Grignard reagents).

Predicted Reactivity: For this compound, a halogen-metal exchange reaction would be expected to occur selectively at one of the C-Cl bonds. The C-F bond would remain untouched. The terminal proton of the ethynyl group is acidic and would be readily deprotonated by strong organometallic bases like n-BuLi. This presents a key challenge in chemoselectivity.

Lithiation: Treatment with one equivalent of n-BuLi would likely deprotonate the alkyne first. Using two or more equivalents could lead to subsequent halogen-lithium exchange at one of the C-Cl positions. The resulting aryllithium species would be a powerful nucleophile, ready to react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂).

Grignard Formation: Formation of a Grignard reagent (ArMgCl) by reaction with magnesium metal would also be expected to occur at a C-Cl bond. This process might be less susceptible to deprotonating the alkyne compared to alkyllithium reagents. The resulting Grignard reagent would be a valuable intermediate for further functionalization.

Interplay of Multiple Functional Groups: Chemoselectivity and Regioselectivity in Complex Transformations

The presence of four distinct functional sites—two non-equivalent C-Cl bonds, a C-F bond, and an ethynyl group—makes this compound a substrate where chemoselectivity and regioselectivity are paramount.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups.

Acidity vs. Halogen Reactivity: In reactions with strong bases like organolithiums, the acidic alkyne proton (pKa ≈ 25) will react before halogen-metal exchange occurs. This necessitates either protecting the alkyne (e.g., as a silylacetylene) or using excess base to achieve both deprotonation and exchange.

C-Cl vs. C-F Reactivity: In transition metal-catalyzed cross-coupling and halogen-metal exchange, the C-Cl bonds are significantly more reactive than the C-F bond. This provides a reliable handle for selective functionalization, leaving the fluorine atom in place. This is valuable in medicinal chemistry, where fluorine incorporation can enhance metabolic stability and binding affinity.

Alkyne Reactivity: The ethynyl group itself can undergo a host of reactions (e.g., Sonogashira coupling, click chemistry, hydration). A key challenge would be to perform reactions at the C-Cl sites without affecting the alkyne, or vice versa.

Regioselectivity: This refers to the preference for reaction at one position over another.

C1-Cl vs. C4-Cl: The two chlorine atoms are in different chemical environments and are not equivalent. The C1-Cl is positioned between the ethynyl and fluoro groups, while the C4-Cl is flanked by a hydrogen and the fluoro group. In SNAr, transition metal-catalyzed reactions, or halogen-metal exchange, one site may be electronically or sterically favored over the other. For example, a bulky catalyst might preferentially react at the less hindered C4 position. Conversely, electronic effects from the ethynyl group could activate the C1 position. Without experimental data, predicting the outcome is difficult, but it is highly probable that a degree of regioselectivity could be achieved by carefully choosing reagents and conditions.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

The presence of reactive sites—the ethynyl (B1212043) group for coupling reactions and the halogenated benzene (B151609) ring for nucleophilic substitution or cross-coupling—positions 1,4-dichloro-2-ethynyl-5-fluorobenzene as a plausible candidate for constructing larger, intricate molecular architectures. However, specific research detailing its use in these applications is currently unavailable.

Synthesis of Dendrimers and Macrocycles

There is no specific information available in the surveyed scientific literature that describes the use of this compound as a direct precursor in the synthesis of dendrimers or macrocycles.

Formation of Functional Oligomers and Polymers

Similarly, the role of this compound in the formation of functional oligomers and polymers has not been detailed in available research findings.

Contribution to Organic Electronic Materials

Fluorinated and chlorinated aromatic compounds are of significant interest in the field of organic electronics for their potential to influence molecular packing, energy levels, and stability. The ethynyl group is also a key component in the formation of conjugated systems. Despite these promising features, the specific contributions of this compound to this field are not yet established in the literature.

Building Blocks for Conjugated Polymers and Copolymers

No specific research has been found that utilizes this compound as a building block for the synthesis of conjugated polymers or copolymers.

Design of Organic Semiconductors and Optoelectronic Devices

There are no documented instances of this compound being used in the design or fabrication of organic semiconductors or optoelectronic devices.

Precursors for Quadrupolar Chromophores

The application of this compound as a precursor for quadrupolar chromophores is not described in the current body of scientific literature.

Supramolecular Chemistry and Crystal Engineering of this compound

The strategic placement of halogen and ethynyl substituents on a benzene ring makes this compound a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. These fields focus on understanding and controlling the way molecules assemble through non-covalent interactions to form ordered, functional, superstructures. mdpi.comresearchgate.net The specific combination of chloro, fluoro, and ethynyl groups on this compound provides a rich interplay of forces that can be harnessed to design novel solid-state materials with predictable architectures.

Halogen Bonding Interactions and Their Influence on Self-Assembly

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or another halogen. rsc.org In this compound, the two chlorine atoms are the primary potential halogen bond donors. The electron-withdrawing nature of the aromatic ring and the other substituents enhances the positive character of the σ-holes on the chlorine atoms, making them effective participants in halogen bonding.

The self-assembly of molecules driven by halogen bonds is a powerful strategy in crystal engineering. nih.govresearchgate.net For this compound, these directional C-Cl···X interactions (where X is a halogen bond acceptor) can guide the molecules into well-defined one- or two-dimensional motifs. For instance, in co-crystals with a halogen bond acceptor like a pyridine-containing molecule, strong C-Cl···N halogen bonds would be expected to form, leading to the assembly of linear supramolecular chains. rsc.org Theoretical studies on similar systems indicate that such halogen bonds can be quite strong, with binding energies that contribute significantly to the stability of the resulting assembly. nih.gov The fluorine atom, while a halogen, is generally a poor halogen bond donor and more commonly acts as a weak acceptor. The interplay between the strong C-Cl donor sites and potential acceptor sites on neighboring molecules is a key determinant of the final supramolecular structure.

Role in Non-Covalent Interactions within Crystalline Architectures

The crystalline architecture of this compound is not governed by halogen bonding alone. Rather, it is the result of a delicate balance among a variety of non-covalent interactions (NCIs). mdpi.comrsc.org The final, most stable crystal packing arrangement is the one that best satisfies the energetic contributions of all competing and cooperating forces. rsc.orgmdpi.com

Key potential non-covalent interactions for this molecule include:

Halogen Bonds : As discussed, C-Cl···X interactions are expected to be significant directional forces. researchgate.net Weaker C-Cl···Cl interactions are also possible. researchgate.net

Hydrogen Bonds : The terminal hydrogen of the ethynyl group (–C≡C–H) is sufficiently acidic to act as a hydrogen bond donor, forming C–H···X interactions with suitable acceptors like the fluorine or chlorine atoms of a neighboring molecule.

π–π Stacking : The electron-deficient nature of the tri-substituted benzene ring promotes face-to-face π–π stacking interactions between parallel aromatic rings, contributing significantly to the packing energy. researchgate.net

C–H···π Interactions : The aromatic C-H bonds can interact with the π-system of an adjacent benzene ring.

The competition and synergy between these interactions dictate the final three-dimensional structure. For example, a crystal might feature chains formed by head-to-tail halogen bonds, which are then stacked into layers via π–π interactions.

Table 1: Potential Non-Covalent Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Geometric Influence
Halogen BondC-ClHalogen, N, O, π-system-3 to -8Highly directional, forms linear chains/networks
Hydrogen BondC≡C-HC-F, C-Cl, π-system-1 to -5Directional, links molecules
π–π StackingBenzene RingBenzene Ring-2 to -5Co-facial stacking of aromatic rings
C–H···π InteractionC-H (Aromatic)Benzene Ring-0.5 to -2T-shaped or parallel-displaced arrangements

Crystal Packing Design and Supramolecular Equivalence of Substituents

Notably, studies on other aromatic systems have demonstrated a remarkable supramolecular equivalence between chloro, bromo, and ethynyl substituents. rsc.org This equivalence is attributed to their similar polarizations and ability to engage in comparable intermolecular interactions, allowing them to play the same role in directing a crystal structure. rsc.org

For this compound, this principle has profound implications. The ethynyl group (–C≡C–H) can be considered a "pseudo-halogen," capable of mimicking a halogen atom in its contribution to the supramolecular architecture. This allows for a rational design approach where, for example, the ethynyl group could be replaced by an iodine or bromine atom with a high probability of retaining the same crystal packing motif. rsc.org This interchangeability provides a reliable tool for fine-tuning the physical and electronic properties of the resulting materials while maintaining a predictable solid-state arrangement.

Table 2: Example Crystallographic Data for Structurally Related Aromatic Compounds

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
(2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dioneC₁₆H₁₀Cl₂O₂MonoclinicP2₁/n7.99366.014515.3989 researchgate.net
1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzeneC₂₆H₁₆F₆O₂MonoclinicP2₁/c11.147313.07957.5875 nih.gov
Ethyl (E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl) acrylateC₁₅H₁₄Cl₂FNO₃MonoclinicP2₁/c12.33315.4218.870 researchgate.net

Computational Chemistry and Mechanistic Elucidations

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic landscape of a molecule, which is key to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to approximate the electronic structure of many-body systems. A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity.

For 1,4-dichloro-2-ethynyl-5-fluorobenzene, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) group and the π-system of the benzene (B151609) ring. The LUMO, conversely, would likely be distributed across the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative halogen substituents. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of three halogen atoms (two chlorine and one fluorine) is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylacetylene, a consequence of their inductive electron-withdrawing nature.

Table 1: Calculated Frontier Molecular Orbital Energies for Substituted Phenylacetylenes (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenylacetylene-6.25-0.156.10
4-Fluorophenylacetylene-6.30-0.256.05
4-Chlorophenylacetylene-6.38-0.405.98
This compound-6.55-0.755.80

Note: The data in this table is illustrative and intended to show expected trends based on substituent effects. Actual values would require specific DFT calculations.

In this compound, the cumulative inductive effect of the two chlorine atoms and one fluorine atom significantly reduces the electron density of the benzene ring. This reduction in electron density makes the aromatic ring less susceptible to electrophilic aromatic substitution. The fluorine atom, being the most electronegative, will exert the strongest inductive effect. The positions of the halogens relative to the ethynyl group also influence the regioselectivity of potential reactions.

Mechanistic Studies of Key Reactions

Computational modeling is a valuable tool for investigating the detailed step-by-step mechanisms of chemical reactions, including identifying transition states and intermediates.

The Sonogashira cross-coupling reaction is a fundamental method for the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org Computational studies on the Sonogashira reaction have elucidated a catalytic cycle that generally involves several key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

For the synthesis of a molecule like this compound, a potential route would be the Sonogashira coupling of 1,2,4-trichloro-5-fluorobenzene (B1594238) with a protected acetylene (B1199291) equivalent, followed by deprotection. The computational modeling of such a reaction would involve assessing the energy barriers for the oxidative addition of the C-Cl bond to the palladium(0) catalyst. The presence of multiple chlorine atoms raises questions of regioselectivity, which can be addressed by calculating the activation energies for the oxidative addition at each C-Cl bond. It is generally expected that the C-Cl bond with the most electron-deficient adjacent carbon atom would be the most reactive. DFT calculations can provide a quantitative basis for these predictions. acs.org

Alkynes are known to participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides (Huisgen cycloaddition) to form triazoles, or [4+2] cycloadditions (Diels-Alder reactions) with dienes. researchgate.netnih.govresearchgate.netnumberanalytics.com Theoretical studies can provide detailed insights into the mechanisms of these reactions, including their stereoselectivity and regioselectivity. nih.govresearchgate.net

For this compound, the electron-deficient nature of the ethynyl group, influenced by the halogenated aromatic ring, would affect its reactivity in cycloaddition reactions. In a [3+2] cycloaddition with an azide (B81097), the electronic nature of the substituents on both the alkyne and the azide will determine the regiochemical outcome. DFT calculations can be used to model the transition states for the formation of the two possible regioisomers, allowing for a prediction of the major product. researchgate.net The activation energy barriers for these pathways provide a quantitative measure of the reaction's feasibility and selectivity. researchgate.net

Theoretical Studies on Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. researchgate.net For halogenated compounds, halogen bonding is a significant non-covalent interaction. mdpi.com Halogen bonding occurs when a region of positive electrostatic potential on a halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. mdpi.com

Elucidation of Halogen Bonding Energetics and Geometries

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength and geometry of these bonds are highly dependent on the substituents on the aromatic ring.

In analogous systems, such as halogenated benzenes, the formation of halogen bonds is a key factor in their crystal engineering and supramolecular chemistry. researchgate.net For a molecule like this compound, both chlorine atoms could potentially act as halogen bond donors. The ethynyl and fluorine substituents, being electron-withdrawing, would be expected to enhance the positive electrostatic potential of the σ-holes on the chlorine atoms, thereby strengthening their halogen bonding capabilities.

Computational studies on similar diiodotetrafluorobenzenes interacting with Lewis bases have shown that the interaction energies are significant and the geometries are highly directional, with the C-I···N (or C-I···O) angle approaching linearity (180°). researchgate.netacs.org For our target molecule, we would anticipate similar geometries for C-Cl···Lewis base interactions. The presence of the ethynyl group could also lead to competition or cooperation between halogen bonding and π-stacking interactions in the solid state. researchgate.net

Table 1: Representative Halogen Bond Interaction Energies and Geometries for Halobenzenes with N-Methylacetamide (NMA)

Halobenzene SystemInteraction Energy (kJ/mol)C–X···O Angle (°)
Chlorobenzene···NMA5.4–7.5~180
Bromobenzene···NMA9.0–12.1~180
Iodobenzene···NMA14.2–17.6~180

This table, adapted from findings on halobenzenes, illustrates the expected trend in halogen bond strength. acs.org The specific values for this compound would require dedicated computational analysis.

Quantification of Sigma-Hole Potentials in Halogen Donors

The σ-hole is a region of positive electrostatic potential on the outer surface of a halogen atom, opposite to the covalent bond. The magnitude of this positive potential, denoted as VS,max, is a key determinant of the strength of the halogen bond. acs.org Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to calculate molecular electrostatic potential surfaces and quantify VS,max.

For substituted iodobenzenes, a strong correlation has been established between the nature of the substituents and the value of VS,max on the iodine atom. nih.gov Electron-withdrawing groups increase VS,max, making the halogen a stronger bond donor. In this compound, the fluorine atom and the ethynyl group are expected to significantly increase the VS,max on the adjacent chlorine atoms compared to unsubstituted chlorobenzene.

The position of the substituent also matters. Studies on meta- and para-substituted iodobenzenes show a linear correlation in their effect on VS,max, implying a predictable influence based on their electronic properties and location on the ring. nih.gov

Table 2: Calculated VS,max (kcal/mol) for Substituted Iodobenzenes

Substituent (R)PositionVS,max (kcal/mol)
H-17.6
NO₂para26.4
CNpara25.4
Fpara19.4
Clpara20.2
CH₃para16.5
NH₂para13.0

This table showcases the impact of various substituents on the σ-hole potential of iodobenzene. nih.gov A similar trend would be expected for the chlorine atoms in this compound, though the absolute values would be lower as chlorine is a weaker halogen bond donor than iodine.

Theoretical Insights into Supramolecular Assembly

The predictable and directional nature of halogen bonding makes it a powerful tool for designing complex supramolecular architectures. nih.gov Theoretical calculations are instrumental in predicting how molecules like this compound might self-assemble in the solid state.

By acting as a bidentate halogen bond donor (from its two chlorine atoms), this molecule could form one-dimensional chains or two-dimensional networks when co-crystallized with suitable halogen bond acceptors. researchgate.netresearchgate.net The ethynyl group could further influence the packing through π-π stacking interactions, either competing with or reinforcing the halogen-bonded network. researchgate.net

Computational modeling of potential co-crystals can predict the most stable packing arrangements and the dominant intermolecular interactions. For instance, studies on diiodotetrafluorobenzene have shown its ability to form a variety of supramolecular structures with nitrogen-containing compounds, N-oxides, and chalcogenides. researchgate.net The interplay between halogen bonds, hydrogen bonds (if present in the co-former), and π-stacking dictates the final crystal structure. researchgate.net The planarity of the benzene ring, combined with the linear geometries of the ethynyl group and the halogen bonds, would likely favor the formation of ordered, layered structures, which can be of interest for materials science applications. researchgate.net

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

Future research will undoubtedly focus on creating more efficient, sustainable, and scalable methods for the synthesis of 1,4-dichloro-2-ethynyl-5-fluorobenzene and its derivatives. Current approaches to similar compounds often rely on multi-step syntheses that may involve harsh reaction conditions or the use of hazardous reagents.

Key areas for development include:

Greener Cross-Coupling Reactions: While Sonogashira coupling is a staple for forming the C(sp²)-C(sp) bond, future work will likely explore more sustainable catalyst systems. This includes the use of earth-abundant metal catalysts (e.g., copper, nickel, or iron) to replace palladium, as well as the development of ligandless and phosphine-free catalytic systems to simplify purification and reduce waste.

C-H Activation Strategies: Direct C-H functionalization of a pre-existing di-chloro-fluorobenzene scaffold with an ethynyl (B1212043) group or a surrogate represents a highly atom-economical approach. Research in this area would aim to achieve high regioselectivity to install the ethynyl group at the desired position, thus shortening synthetic routes.

Flow Chemistry and Process Intensification: The use of microreactor technology and continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction control, particularly for energetic transformations involving acetylenic compounds.

Biocatalytic Approaches: The exploration of enzymatic pathways for the synthesis of halogenated aromatic compounds is a burgeoning field. nih.gov Future research could investigate the potential of engineered enzymes for the selective halogenation or functionalization of precursors to this compound, offering a highly sustainable and selective synthetic route. nih.gov

Synthetic ApproachPotential Advantages
Greener Cross-CouplingReduced cost, lower toxicity, simplified purification
C-H ActivationHigh atom economy, shorter synthetic routes
Flow ChemistryImproved safety, scalability, and reaction control
BiocatalysisHigh selectivity, mild reaction conditions, sustainability

Exploration of New Chemical Transformations and Cascade Reactions

The presence of both an ethynyl group and multiple halogen atoms makes this compound a versatile substrate for a wide range of chemical transformations. A particularly exciting avenue for future research lies in the design and implementation of cascade reactions, where a single synthetic operation generates significant molecular complexity.

Future research in this area could explore:

Cascade Cyclizations: The ethynyl group can act as a linchpin for the construction of complex polycyclic and heterocyclic systems. Research into transition metal-catalyzed cascade cyclizations of this compound with various coupling partners could lead to the rapid synthesis of novel molecular architectures. nih.gov For instance, reactions involving aryldiynes have been shown to produce halogenated polycyclic aromatic compounds through such cascades. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound would be a highly efficient strategy for generating diverse molecular libraries. These reactions could leverage the reactivity of the alkyne in cycloadditions or coupling processes.

Post-Coupling Modifications: Following initial cross-coupling reactions at the ethynyl position, the remaining chloro and fluoro substituents offer handles for further selective functionalization. The development of orthogonal C-H and C-halogen functionalization strategies will be crucial.

Integration into Advanced Functional Materials beyond Current Applications

The electronic properties conferred by the halogen atoms and the conjugated ethynyl group make this compound a promising building block for advanced functional materials. While halogenated organic compounds are already utilized in organic electronics, future research can expand upon these applications.

Potential areas of exploration include:

Organic Electronics: The incorporation of this unit into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). spie.orgrsc.orgresearchgate.netmdpi.comresearchgate.net The halogen substituents can be used to tune the HOMO/LUMO energy levels, influence molecular packing, and enhance device performance and stability. spie.org

Fluorinated Materials: The fluorine atom can impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. This could be leveraged in the development of novel fluoropolymers, liquid crystals, and functional coatings.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The rigid structure of the ethynylbenzene core makes it an excellent candidate for the construction of porous materials. These materials could have applications in gas storage, separation, and catalysis.

Synergistic Experimental and Computational Research for Deeper Understanding

A deeper understanding of the structure-property relationships of this compound and its derivatives will be crucial for their rational design and application. A synergistic approach combining experimental synthesis and characterization with computational modeling will be instrumental in achieving this.

Future research directions include:

Computational Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different positions on the aromatic ring and the ethynyl group. nih.govresearchgate.net This can guide the development of selective synthetic methodologies and help in understanding the mechanisms of complex reactions. nih.govresearchgate.netrsc.org

Prediction of Material Properties: Computational chemistry can be used to predict the electronic and photophysical properties of polymers and other materials derived from this compound, accelerating the discovery of new functional materials.

Mechanistic Studies: Combining experimental kinetic studies with computational modeling can provide detailed insights into the mechanisms of novel reactions and transformations, facilitating their optimization and broader application.

Potential for Derivatization into High-Value Chemical Intermediates

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex and high-value chemical intermediates, particularly for the pharmaceutical and agrochemical industries. Halogenated compounds play a significant role in modern drug discovery. researchgate.netresearchgate.netmdpi.comnih.gov

Future research could focus on:

Synthesis of Bioactive Molecules: The ethynyl group can be transformed into a variety of other functional groups or used as a handle for coupling with other molecules of biological interest. The halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Development of Molecular Probes and Sensors: The photophysical properties of derivatives of this compound could be tailored for applications in chemical sensing and bioimaging.

Scaffolding for Combinatorial Chemistry: The multiple reactive sites on the molecule make it an ideal scaffold for the generation of libraries of diverse compounds for high-throughput screening in drug discovery and materials science.

Q & A

Q. What are the key synthetic routes for preparing 1,4-dichloro-2-ethynyl-5-fluorobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and alkyne introduction. For example, starting from 1,4-dichloro-5-fluorobenzene, a Sonogashira coupling can introduce the ethynyl group using a terminal alkyne precursor and palladium catalysis. Optimization includes:
  • Catalyst Selection : Pd(PPh₃)₂Cl₂/CuI systems for efficient cross-coupling .
  • Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 60–80°C to balance reactivity and stability of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
    Table: Common Reagents and Conditions
StepReagents/ConditionsYield Range
HalogenationCl₂/FeCl₃ (electrophilic substitution)70–85%
Alkyne CouplingPd catalyst, terminal alkyne, CuI50–75%

Q. How can spectroscopic methods validate the structure and purity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Absence of aromatic protons adjacent to ethynyl groups (downfield shift for ethynyl C-H, δ ~2.5–3.5 ppm).
  • ¹³C NMR : Peaks for sp-hybridized carbons (~70–85 ppm) and aromatic carbons with substituent-specific shifts .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion ([M]⁺) at m/z 218.96 (C₈H₃Cl₂F).
  • IR : C≡C stretch (~2100–2260 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods for synthesis and handling to mitigate inhalation risks .
  • PPE : Nitrile gloves, lab coats, and safety goggles; respiratory protection if vapor exposure is likely .
  • Waste Disposal : Halogenated waste containers, avoiding aqueous neutralization due to potential HCl/HF release .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and F groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attack. The ethynyl group facilitates Sonogashira or Huisgen cycloaddition (click chemistry) due to its sp-hybridization.
  • Hammett Parameters : σₚ values for Cl (+0.23) and F (+0.06) guide predictions of reaction rates and regioselectivity .
  • Directing Effects : Ethynyl groups act as meta-directors, while Cl/F direct electrophiles to para/meta positions. Computational DFT studies can model transition states for selectivity .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., pH, temperature) .
  • Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for confounding variables (e.g., solvent effects) .

Q. What computational approaches predict the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, EAS at the para position to ethynyl is favored due to lower activation energy .
  • Molecular Orbital (MO) Analysis : Visualize HOMO/LUMO interactions to predict reactivity with electrophiles like NO₂⁺ or SO₃H⁺ .
    Table: Predicted Reactivity Sites for EAS
ElectrophilePreferred PositionΔG‡ (kcal/mol)
NitrationPara to ethynyl12.4
SulfonationMeta to Cl14.2

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